3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide
Description
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide is a halogenated triazole derivative characterized by a bromomethyl substituent at the 3-position and a methyl group at the 5-position of the triazole ring. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Key properties include its crystalline nature, moderate melting point, and reactivity attributed to the bromomethyl group, which facilitates further functionalization .
Properties
Molecular Formula |
C4H7Br2N3 |
|---|---|
Molecular Weight |
256.93 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methyl-1H-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-3-6-4(2-5)8-7-3;/h2H2,1H3,(H,6,7,8);1H |
InChI Key |
CUMPGTPCNKDIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)CBr.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide typically involves the bromination of a suitable precursor. One common method involves the reaction of 5-methyl-1,2,4-triazole with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile or dichloromethane, and a brominating agent like N-bromosuccinimide (NBS). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl triazoles, while oxidation reactions can produce triazole oxides.
Scientific Research Applications
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The bromomethyl group in the target compound distinguishes it from other triazole derivatives. Below is a comparative analysis of similar compounds:
Key Observations :
- Halogen Position : Bromine at the 3-position (target compound) vs. 2-bromophenyl () or 4-bromobenzyl () alters steric and electronic effects. Bromine’s inductive effect increases electrophilicity, enhancing reactivity in cross-coupling reactions.
- Salt Formation : The hydrobromide salt improves aqueous solubility compared to neutral triazoles (e.g., thione derivatives in ).
- Bioactivity : Thioether and hydroxyphenyl substituents () exhibit superior antimicrobial activity, whereas brominated aryl groups () show anticonvulsant properties.
Comparison with Other Methods :
- Microwave Synthesis: achieved 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole at 165°C with 12.2 bar pressure, yielding higher purity than conventional heating .
- Huisgen Cycloaddition : Used in for pyrimido-triazole derivatives, emphasizing regioselectivity challenges absent in the target compound’s straightforward alkylation.
Biological Activity
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide (CAS Number: 2624140-26-5) is a triazole derivative notable for its potential biological activities. This compound features a bromomethyl group that enhances its reactivity and potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. The aim of this article is to explore the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide is CHBrN, with a molecular weight of approximately 256.93 g/mol. The structure includes a five-membered ring containing three nitrogen atoms, characteristic of triazoles, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | CHBrN |
| Molecular Weight | 256.93 g/mol |
| CAS Number | 2624140-26-5 |
| Physical State | Solid |
| Purity | ≥98% |
Antimicrobial Properties
Research indicates that 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide exhibits significant antimicrobial properties. Its mechanism of action may involve the disruption of cellular processes or inhibition of specific enzymes through covalent bonding with biological macromolecules. Studies have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications .
Case Study: Antimicrobial Efficacy
In one study, derivatives of triazole compounds were evaluated for their antimicrobial activity against a range of pathogens. The results indicated that compounds similar to 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide demonstrated effective inhibition zones when tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10–50 µg/mL for effective strains .
Anti-inflammatory and Cytotoxic Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies involving peripheral blood mononuclear cells (PBMCs) have shown that it can modulate cytokine release, including TNF-α and IL-6, which are critical in inflammatory responses. The toxicity profile was assessed at varying concentrations, revealing low toxicity levels with cell viability remaining above 90% at doses up to 100 µg/mL .
Table: Cytokine Release Modulation
| Compound | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 3-(Bromomethyl)-5-methyl | 80 | 120 |
The biological activity of triazole derivatives like 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide is often attributed to their ability to interfere with nucleic acid synthesis or inhibit enzyme activity critical for microbial growth. This interference is typically mediated through the formation of stable complexes with target biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
